L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-isoleucylglycine
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Overview
Description
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-isoleucylglycine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of several amino acids, including serine, ornithine, lysine, isoleucine, and glycine, with a diaminomethylidene group attached to the ornithine residue. Peptides like this one are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-isoleucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-isoleucylglycine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The diaminomethylidene group can be reduced to form a simpler amine group.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides for coupling reactions.
Major Products Formed
Oxidation: Formation of hydroxylated serine.
Reduction: Formation of amine derivatives.
Substitution: Formation of modified peptides with different functional groups.
Scientific Research Applications
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-isoleucylglycine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-isoleucylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group may play a crucial role in binding to these targets, influencing their activity. The peptide may also participate in signaling pathways, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-tyrosine
Uniqueness
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-isoleucylglycine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This combination of features may confer distinct biological activities and interactions compared to other similar peptides.
Properties
CAS No. |
828932-70-3 |
---|---|
Molecular Formula |
C23H45N9O7 |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H45N9O7/c1-3-13(2)18(22(39)29-11-17(34)35)32-21(38)15(7-4-5-9-24)31-20(37)16(8-6-10-28-23(26)27)30-19(36)14(25)12-33/h13-16,18,33H,3-12,24-25H2,1-2H3,(H,29,39)(H,30,36)(H,31,37)(H,32,38)(H,34,35)(H4,26,27,28)/t13-,14-,15-,16-,18-/m0/s1 |
InChI Key |
BZZPMHZZFDPNJM-DNCCFGNJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
Origin of Product |
United States |
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